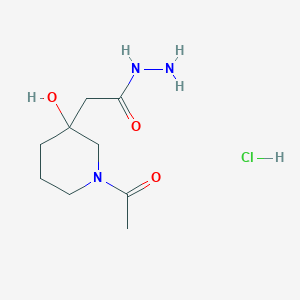

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride

Description

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride (CAS: EN 300-109169/EN 300-109170) is a hydrazide derivative with the molecular formula C₉H₁₈ClN₃O₃ and a molecular weight of 251.72 g/mol . The compound features a piperidine ring substituted with acetyl and hydroxyl groups at the 3-position, linked to an acetohydrazide moiety.

Properties

IUPAC Name |

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3.ClH/c1-7(13)12-4-2-3-9(15,6-12)5-8(14)11-10;/h15H,2-6,10H2,1H3,(H,11,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBABASVNZOGOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CC(=O)NN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride involves several steps. Typically, the synthetic route includes the acetylation of piperidine followed by hydroxylation and subsequent reaction with acetohydrazide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including 2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that piperidine derivatives showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Salmonella Typhi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 200 µg/mL, suggesting a promising avenue for developing new antibiotics .

2. Enzyme Inhibition

Compounds containing piperidine moieties have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase and urease. The inhibition of these enzymes is crucial in treating conditions like Alzheimer's disease and managing urinary tract infections. The synthesized compounds exhibited strong inhibitory activity, with some showing IC50 values as low as 0.63 µM, indicating their potential as therapeutic agents .

Pharmacological Insights

1. Antiviral Properties

Emerging studies have suggested that piperidine-based compounds may possess antiviral properties by inhibiting viral replication mechanisms. For instance, compounds similar to 2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride have been linked to the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for the replication of several viruses . This positions the compound as a candidate for further exploration in antiviral drug development.

2. Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Piperidine derivatives have been associated with modulation of neurotransmitter systems and may provide therapeutic benefits in conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Key Differences and Implications

Core Structure: The target compound’s piperidine ring distinguishes it from aromatic (e.g., ) or heterocyclic (e.g., ) analogs. The hydroxyl and acetyl groups may enhance solubility compared to purely hydrophobic derivatives .

Synthetic Routes: Most derivatives are synthesized via hydrazinolysis of esters (e.g., ), a straightforward method. However, compounds like those in require multi-step reactions, including cyclization and condensation, increasing synthetic complexity .

Biological Activity: Derivatives with pyrimidine-thietanyloxy () or thiazole-indole () moieties show notable antimicrobial activity, with MIC values comparable to clinical drugs like ceftriaxone .

Reactivity and Functionalization

The acetohydrazide group serves as a versatile precursor for heterocycle synthesis. For example:

- Schiff base formation : Hydrazides react with ketones or aldehydes to form hydrazones, enabling further cyclization into triazoles or oxadiazoles (e.g., ) .

- Ester derivatization : The target compound’s ester analogs (e.g., ) can undergo nucleophilic substitution or condensation, expanding structural diversity .

Biological Activity

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride (CAS: 2138555-45-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical formula for 2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride is . The compound features a piperidine ring, an acetyl group, and a hydrazide moiety, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.71 g/mol |

| CAS Number | 2138555-45-8 |

| Purity | Min. 95% |

Pharmacological Effects

Research indicates that 2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent. This property may be beneficial in preventing oxidative stress-related diseases.

- Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy.

The precise mechanisms through which 2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In a separate study, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results showed that at a concentration of 100 µg/mL, the compound reduced DPPH radical levels by 70%, suggesting strong antioxidant potential.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | MIC of 32 µg/mL against S. aureus |

| Antioxidant Activity | 70% reduction in DPPH radicals at 100 µg/mL |

Q & A

Q. What are the recommended safety protocols for handling 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride in laboratory settings?

Methodological Answer:

- Risk Assessment: Consult Safety Data Sheets (SDS) to identify hazards. For example, similar piperidine derivatives may cause respiratory irritation (H335) or serious eye damage (H319) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .

- Emergency Procedures: Follow protocols for spills (e.g., isolate area, use absorbent materials) and exposure (e.g., rinse eyes with water for 15 minutes; seek medical attention if irritation persists) .

Q. How can researchers design initial experiments to characterize the physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis: Use NMR (¹H/¹³C) to confirm structure and purity. For hydrazide derivatives, FT-IR can validate the presence of carbonyl (C=O) and N-H bonds .

- Chromatographic Methods: Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% as per typical standards) .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .

Q. What experimental strategies are effective for synthesizing this compound with high reproducibility?

Methodological Answer:

- Reaction Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). Central Composite Design (CCD) minimizes trial runs while maximizing data robustness .

- Purification Techniques: Apply recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis pathways of this compound?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states. For example, ICReDD’s approach combines quantum mechanics with experimental feedback to predict viable reaction pathways .

- Solvent Effects: Apply COSMO-RS simulations to screen solvents for optimal yield and solubility, reducing experimental iterations .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound’s reactivity?

Methodological Answer:

- Data Reconciliation: Cross-validate computational models (e.g., DFT) with kinetic studies (e.g., time-resolved spectroscopy) to identify discrepancies in activation energies or intermediate stability .

- Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., bond dissociation energies) and refine experimental conditions .

Q. How can researchers design a reactor system for scaling up the synthesis of this compound while maintaining reaction efficiency?

Methodological Answer:

- Reactor Configuration: Implement continuous-flow reactors for exothermic reactions (e.g., acetylation steps) to enhance heat transfer and reduce side products .

- Process Control: Use real-time PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. What methodologies address challenges in analyzing stereochemical outcomes during the synthesis of this compound?

Methodological Answer:

- Chiral Chromatography: Utilize chiral stationary phases (e.g., amylose-based columns) with polarimetric detection to resolve enantiomers .

- X-ray Crystallography: Confirm absolute configuration of crystalline intermediates, especially for hydroxypiperidine derivatives prone to epimerization .

Handling Data Contradictions and Safety Ambiguities

Q. How should researchers address discrepancies in safety classifications of this compound across different sources?

Methodological Answer:

- Multi-Source Verification: Compare SDS from reputable suppliers (e.g., Combi-Blocks, TCI) to identify consensus on hazards. For example, conflicting GHS classifications (e.g., unclassified vs. Category 2) require independent testing (e.g., Draize test for eye irritation) .

- Institutional Guidelines: Adhere to protocols from organizations like the Chemical Hygiene Plan for advanced laboratories, including 100% safety exam compliance before handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.